A Technical Guide to 2-Nitrobenzonitrile-d4 for Advanced Research
A Technical Guide to 2-Nitrobenzonitrile-d4 for Advanced Research
This technical guide provides an in-depth overview of 2-Nitrobenzonitrile-d4, a deuterated analog of 2-Nitrobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This guide covers the physicochemical properties, a detailed potential synthesis protocol, and applications, with a comparative analysis to its non-deuterated counterpart.
Core Compound Data
2-Nitrobenzonitrile-d4 is primarily utilized in research settings as an internal standard for quantitative mass spectrometry-based analyses or as a tracer in metabolic studies. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, facilitating its differentiation from the endogenous or unlabeled compound without significantly altering its chemical properties.
Below is a summary of the key identification and molecular properties for both the deuterated and non-deuterated forms of 2-Nitrobenzonitrile.
| Property | 2-Nitrobenzonitrile-d4 | 2-Nitrobenzonitrile |
| CAS Number | 1219795-50-2 | 612-24-8[1][2] |
| Molecular Formula | C₇D₄N₂O₂ | C₇H₄N₂O₂[1] |
| Molecular Weight | ~152.14 g/mol | ~148.12 g/mol [1] |
| Synonyms | 2,3,4,5-tetradeuterio-6-nitrobenzonitrile | o-Nitrobenzonitrile, 2-Cyanonitrobenzene[1][3] |
Applications in Research and Drug Development
Deuterium-labeled compounds like 2-Nitrobenzonitrile-d4 are invaluable tools in the field of drug development and pharmacokinetics. The substitution of hydrogen with its stable isotope, deuterium, can lead to a stronger carbon-deuterium bond. This kinetic isotope effect can slow down metabolic pathways that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of a drug.
However, the most common application for compounds like 2-Nitrobenzonitrile-d4 is as an internal standard in bioanalytical assays. When analyzing complex biological matrices, an ideal internal standard should have nearly identical chemical and physical properties to the analyte of interest, including extraction recovery and chromatographic retention time, but be clearly distinguishable by the detector. A stable isotope-labeled version of the analyte is the gold standard for this purpose, especially in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Experimental Protocol: Synthesis of 2-Nitrobenzonitrile
Reaction: Sandmeyer Cyanation of 2-Nitroaniline (B44862)
Materials:
-
2-Nitroaniline
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Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ice
-
Water
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Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
In a flask, dissolve 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Vigorous stirring is essential during this step to form the 2-nitrobenzenediazonium (B1203363) chloride solution.
-
The completion of diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
-
Preparation of the Cyanide Solution:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
-
Sandmeyer Reaction (Cyanation):
-
Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution.[5]
-
The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
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Once the reaction is complete, the mixture is typically subjected to steam distillation or solvent extraction to isolate the crude 2-nitrobenzonitrile.
-
The organic extract is washed with water and brine, then dried over an anhydrous drying agent.
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The solvent is removed under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
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Note: This protocol is a general guideline. For the synthesis of 2-Nitrobenzonitrile-d4, the starting material would be 2-nitroaniline-d4. All safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, must be strictly followed, especially when handling cyanides.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Nitrobenzonitrile via the Sandmeyer reaction.
Caption: Workflow for the synthesis of 2-Nitrobenzonitrile.
Spectroscopic Data (for 2-Nitrobenzonitrile)
While specific spectroscopic data for 2-Nitrobenzonitrile-d4 is not widely published, the data for its non-deuterated counterpart is well-documented and serves as a crucial reference. The primary differences expected for the deuterated compound would be a higher molecular ion peak in the mass spectrum and the absence of aromatic proton signals in the ¹H NMR spectrum.
| Spectroscopic Data | 2-Nitrobenzonitrile (Non-deuterated) |
| ¹H NMR | The spectrum would show signals in the aromatic region, typically between 7.5 and 8.5 ppm, corresponding to the four protons on the benzene (B151609) ring. |
| ¹³C NMR | Signals would be present for all seven carbon atoms. The carbon attached to the cyano group would be significantly deshielded.[1][6] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) peak at m/z 148.[3][7] Characteristic fragmentation patterns would include the loss of NO₂ (m/z 102) and CN (m/z 122).[3] |
For 2-Nitrobenzonitrile-d4, the molecular ion peak in the mass spectrum would be expected at m/z 152. The fragmentation would also show a corresponding mass shift. The ¹H NMR spectrum would be expected to show no signals in the aromatic region, confirming the high level of deuterium incorporation.
References
- 1. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzonitrile | 612-24-8 [chemicalbook.com]
- 3. Benzonitrile, 2-nitro- [webbook.nist.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Nitrobenzonitrile(619-24-9) 13C NMR [m.chemicalbook.com]
- 7. Benzonitrile, 2-nitro- [webbook.nist.gov]
